Fensulfothion oxon
Overview
Description
Fensulfothion oxon is an organophosphorus compound with the molecular formula C₁₁H₁₇O₅PS and a molecular weight of 292.29 g/mol . It is a metabolite of the insecticide fensulfothion and is known for its role in pest control. The compound is characterized by its high toxicity and effectiveness in inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects .
Mechanism of Action
Target of Action
Fensulfothion Oxon, like its parent compound Fensulfothion, is an organophosphorus compound . It primarily targets the enzyme acetylcholinesterase , which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.
Mode of Action
This compound inhibits the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, resulting in the various symptoms of poisoning.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nerves and muscles. The exact downstream effects can vary, but they generally include symptoms such as muscle weakness, twitching, and paralysis.
Pharmacokinetics
Organophosphorus compounds like this compound are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. The compounds are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves, muscles, and glands . This can result in a wide range of symptoms, including muscle twitching, weakness, and eventually paralysis. In severe cases, it can lead to respiratory failure and death.
Action Environment
This compound is stable under normal use conditions . . For example, certain soil bacteria can metabolize Fensulfothion, potentially reducing its effectiveness . Furthermore, this compound’s toxicity can pose a risk to non-target organisms in the environment, including birds, fish, and other wildlife .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fensulfothion oxon is synthesized through the oxidation of fensulfothion. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The product is then purified through techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Fensulfothion oxon undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to its sulfone derivative.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various degradation products.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Solvents: Dichloromethane, acetone.
Conditions: Moderate temperatures, controlled pH levels.
Major Products Formed:
This compound sulfone: Formed through oxidation.
Hydrolysis products: Various organophosphates and phenols.
Scientific Research Applications
Fensulfothion oxon is used extensively in scientific research due to its properties as an organophosphorus compound. Some of its applications include:
Analytical Chemistry: Used as a reference standard in high performance liquid chromatography and mass spectrometry for the detection of pesticide residues in food and environmental samples.
Toxicology Studies: Employed in studies to understand the toxic effects of organophosphorus compounds on biological systems.
Agricultural Research: Investigated for its effectiveness in pest control and its environmental impact.
Comparison with Similar Compounds
- Fenthion oxon
- Fenthion oxon sulfoxide
- Fenthion oxon sulfone
- Fenthion sulfoxide
- Fenthion sulfone
Comparison: Fensulfothion oxon is unique in its high potency as an acetylcholinesterase inhibitor compared to its analogs. While similar compounds like fenthion oxon and its derivatives also inhibit acetylcholinesterase, this compound exhibits a higher degree of toxicity and effectiveness in pest control. This makes it particularly valuable in agricultural applications where rapid and effective pest eradication is required .
Properties
IUPAC Name |
diethyl (4-methylsulfinylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVZNNILZKEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863909 | |
Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-21-2 | |
Record name | Fensulfothion oxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6552-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dasanit O-analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasanit O | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENSULFOTHION OXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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